Cas no 1094767-90-4 ((2,5-Dichlorophenyl)(2-fluorophenyl)methanone)

(2,5-Dichlorophenyl)(2-fluorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (2,5-Dichlorophenyl)-(2-fluorophenyl)methanone
- (2,5-Dichlorophenyl)(2-fluorophenyl)methanone
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- Inchi: 1S/C13H7Cl2FO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H
- InChI Key: LVYVYRQFAQYKFW-UHFFFAOYSA-N
- SMILES: C1(C(=O)C2=C(F)C=CC=C2)=C(C=CC(Cl)=C1)Cl
(2,5-Dichlorophenyl)(2-fluorophenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D109470-1mg |
(2,5-Dichlorophenyl)(2-fluorophenyl)methanone |
1094767-90-4 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | D109470-10mg |
(2,5-Dichlorophenyl)(2-fluorophenyl)methanone |
1094767-90-4 | 10mg |
$1499.00 | 2023-05-18 |
(2,5-Dichlorophenyl)(2-fluorophenyl)methanone Related Literature
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on (2,5-Dichlorophenyl)(2-fluorophenyl)methanone
(2,5-Dichlorophenyl)(2-fluorophenyl)methanone: A Comprehensive Overview
(2,5-Dichlorophenyl)(2-fluorophenyl)methanone, also known by its CAS number 1094767-90-4, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a methanone group attached to two aromatic rings: one substituted with chlorine atoms at the 2 and 5 positions, and the other substituted with a fluorine atom at the 2 position. The combination of these substituents imparts distinctive chemical properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of (2,5-Dichlorophenyl)(2-fluorophenyl)methanone typically involves multi-step organic reactions, often leveraging Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. These improvements have facilitated its use in diverse applications, including as an intermediate in pharmaceutical synthesis and as a building block for advanced materials.
One of the most promising areas of research involving this compound is its potential in drug discovery. Studies have shown that (2,5-Dichlorophenyl)(2-fluorophenyl)methanone exhibits modulatory effects on various cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, recent findings published in the journal Nature Communications highlight its ability to inhibit key enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This has sparked interest in further exploring its therapeutic potential through preclinical trials.
In addition to its pharmacological applications, this compound has also found utility in the field of materials science. Its aromatic structure and electron-withdrawing substituents make it an ideal candidate for use in organic electronics. Researchers at the University of California have demonstrated that thin films of this compound exhibit superior charge transport properties, making them suitable for next-generation flexible electronics and organic photovoltaics.
The environmental impact of (2,5-Dichlorophenyl)(2-fluorophenyl)methanone has also been a topic of recent investigation. Studies conducted by the European Chemicals Agency (ECHA) suggest that while it does not pose an immediate threat to human health under normal handling conditions, its persistence in certain environmental matrices requires careful management during production and disposal processes.
In conclusion, (2,5-Dichlorophenyl)(2-fluorophenyl)methanone (CAS No. 1094767-90-4) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties continue to drive innovative research efforts aimed at unlocking its full potential while ensuring sustainable practices throughout its lifecycle.
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